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molecular formula C11H16N2O3 B8601856 1,1-[Di-(2-hydroxyethyl)]-3-phenylurea

1,1-[Di-(2-hydroxyethyl)]-3-phenylurea

Cat. No. B8601856
M. Wt: 224.26 g/mol
InChI Key: ALKOIMFMTSTJME-UHFFFAOYSA-N
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Patent
US06566364B2

Procedure details

0.163 mol of diethanolamine dissolved in 160 ml of dichloromethane is added, at 10° C., to a solution of 0.168 mol of phenyl isocyanate. After reacting for 1 hour at 10° C. and then for 12 hours at ambient temperature, the reaction mixture is concentrated under reduced pressure.
Quantity
0.163 mol
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0.168 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].[C:8]1([N:14]=[C:15]=[O:16])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>ClCCl>[OH:4][CH2:3][CH2:2][N:1]([CH2:5][CH2:6][OH:7])[C:15]([NH:14][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:16]

Inputs

Step One
Name
Quantity
0.163 mol
Type
reactant
Smiles
N(CCO)CCO
Name
Quantity
160 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.168 mol
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 12 hours at ambient temperature
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OCCN(C(=O)NC1=CC=CC=C1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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